Cas no 2171723-99-0 (2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-ylformamido}-3,3-dimethylbutanoic acid)

2-{3-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)furan-2-ylformamido}-3,3-dimethylbutanoic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its key structural features include a furan-2-ylformamido group and a tert-leucine (3,3-dimethylbutanoic acid) backbone, offering steric hindrance and enhanced stability during solid-phase peptide synthesis (SPPS). The Fmoc group ensures orthogonal protection compatibility, facilitating selective deprotection under mild basic conditions. This compound is particularly valuable for introducing constrained or bulky motifs into peptide sequences, improving conformational control and resistance to enzymatic degradation. Its high purity and well-defined reactivity profile make it suitable for demanding synthetic workflows in medicinal chemistry and bioconjugation.
2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-ylformamido}-3,3-dimethylbutanoic acid structure
2171723-99-0 structure
Product name:2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-ylformamido}-3,3-dimethylbutanoic acid
CAS No:2171723-99-0
MF:C26H26N2O6
MW:462.494447231293
CID:6082461
PubChem ID:165577136

2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-ylformamido}-3,3-dimethylbutanoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-ylformamido}-3,3-dimethylbutanoic acid
    • EN300-1539178
    • 2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)furan-2-yl]formamido}-3,3-dimethylbutanoic acid
    • 2171723-99-0
    • Inchi: 1S/C26H26N2O6/c1-26(2,3)22(24(30)31)28-23(29)21-20(12-13-33-21)27-25(32)34-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-13,19,22H,14H2,1-3H3,(H,27,32)(H,28,29)(H,30,31)
    • InChI Key: YGZXADPJLOYUCK-UHFFFAOYSA-N
    • SMILES: O(C(NC1C=COC=1C(NC(C(=O)O)C(C)(C)C)=O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

Computed Properties

  • Exact Mass: 462.17908655g/mol
  • Monoisotopic Mass: 462.17908655g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 8
  • Complexity: 743
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.2
  • Topological Polar Surface Area: 118Ų

2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-ylformamido}-3,3-dimethylbutanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1539178-10.0g
2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)furan-2-yl]formamido}-3,3-dimethylbutanoic acid
2171723-99-0
10g
$14487.0 2023-06-05
Enamine
EN300-1539178-0.05g
2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)furan-2-yl]formamido}-3,3-dimethylbutanoic acid
2171723-99-0
0.05g
$2829.0 2023-06-05
Enamine
EN300-1539178-0.1g
2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)furan-2-yl]formamido}-3,3-dimethylbutanoic acid
2171723-99-0
0.1g
$2963.0 2023-06-05
Enamine
EN300-1539178-1.0g
2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)furan-2-yl]formamido}-3,3-dimethylbutanoic acid
2171723-99-0
1g
$3368.0 2023-06-05
Enamine
EN300-1539178-2.5g
2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)furan-2-yl]formamido}-3,3-dimethylbutanoic acid
2171723-99-0
2.5g
$6602.0 2023-06-05
Enamine
EN300-1539178-250mg
2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)furan-2-yl]formamido}-3,3-dimethylbutanoic acid
2171723-99-0
250mg
$3099.0 2023-09-26
Enamine
EN300-1539178-500mg
2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)furan-2-yl]formamido}-3,3-dimethylbutanoic acid
2171723-99-0
500mg
$3233.0 2023-09-26
Enamine
EN300-1539178-5000mg
2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)furan-2-yl]formamido}-3,3-dimethylbutanoic acid
2171723-99-0
5000mg
$9769.0 2023-09-26
Enamine
EN300-1539178-0.25g
2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)furan-2-yl]formamido}-3,3-dimethylbutanoic acid
2171723-99-0
0.25g
$3099.0 2023-06-05
Enamine
EN300-1539178-5.0g
2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)furan-2-yl]formamido}-3,3-dimethylbutanoic acid
2171723-99-0
5g
$9769.0 2023-06-05

2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-ylformamido}-3,3-dimethylbutanoic acid Related Literature

Additional information on 2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-ylformamido}-3,3-dimethylbutanoic acid

Comprehensive Analysis of 2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-ylformamido}-3,3-dimethylbutanoic acid (CAS No. 2171723-99-0)

In the rapidly evolving field of peptide synthesis and pharmaceutical intermediates, 2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-ylformamido}-3,3-dimethylbutanoic acid (CAS No. 2171723-99-0) has emerged as a compound of significant interest. This Fmoc-protected amino acid derivative plays a pivotal role in solid-phase peptide synthesis (SPPS), a technique widely adopted in drug discovery and biotechnology. The compound's unique structural features, including the furan-2-ylformamido moiety and 3,3-dimethylbutanoic acid backbone, contribute to its versatility in constructing complex peptide architectures.

The growing demand for custom peptide synthesis and bioconjugation reagents has placed CAS No. 2171723-99-0 at the forefront of research discussions. Scientists frequently search for "Fmoc-amino acid derivatives" and "peptide coupling reagents" to enhance their synthetic strategies. This compound addresses these needs by offering excellent stereochemical stability during N-terminal deprotection processes, a critical factor in multi-step peptide elongation. Recent publications highlight its utility in creating constrained peptidomimetics, particularly for targeting protein-protein interactions – a hot topic in oncological research and neurodegenerative disease studies.

From a chemical properties perspective, 2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-ylformamido}-3,3-dimethylbutanoic acid demonstrates remarkable solubility characteristics in common organic solvents such as DMF and DCM, making it compatible with standard SPPS protocols. The steric hindrance provided by the 3,3-dimethylbutanoic acid group reduces racemization risks during amide bond formation, answering frequent queries about "how to prevent epimerization in peptide synthesis". This property is particularly valuable when synthesizing therapeutic peptides requiring high enantiomeric purity.

The furan ring in this compound's structure has sparked interest in click chemistry applications, aligning with current trends toward bioorthogonal reactions in biomolecule labeling. Researchers investigating "heterocyclic amino acid analogs" or "fluorescent peptide tags" often encounter this compound in literature. Its photophysical properties enable potential use in fluorescence-based assays, though this application area requires further exploration. The compound's dual functionality – serving as both building block and potential spectroscopic probe – makes it a subject of multiple patent applications in diagnostic reagent development.

Quality control parameters for CAS No. 2171723-99-0 typically include HPLC purity assessments (>98%) and chiral analysis to confirm stereochemical integrity. These specifications respond to the pharmaceutical industry's emphasis on CMC (Chemistry, Manufacturing, and Controls) documentation for API intermediates. Storage recommendations (-20°C under inert atmosphere) address common stability concerns with Fmoc-protected compounds, a frequent search topic among laboratory technicians managing peptide synthesis reagent inventories.

In structure-activity relationship (SAR) studies, incorporation of this non-natural amino acid derivative has shown promise in improving metabolic stability of peptide therapeutics – a key challenge in peptide drug development. The bulky tert-butyl group contributes to protease resistance, while the furan heterocycle may participate in hydrogen bonding networks with biological targets. These characteristics make it valuable for designing next-generation peptide therapeutics, particularly in GPCR-targeting drugs and peptide-based vaccines.

The synthesis route for 2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-ylformamido}-3,3-dimethylbutanoic acid typically involves multi-step organic transformations starting from commercially available furan-3-amine derivatives. Process chemists often search for "optimized Fmoc protection methods" and "furan-containing amino acid synthesis", areas where this compound's production process provides valuable case studies. Recent process improvements have focused on green chemistry principles, such as reducing heavy metal catalysts in the carboxylic acid activation steps.

From a regulatory perspective, this compound falls under research chemicals classification when used in non-pharmaceutical applications. However, its inclusion in GMP-compliant peptide manufacturing requires rigorous impurity profiling and residual solvent testing. These quality aspects connect with trending searches about "peptide synthesis quality standards" and "ICH guidelines for intermediates". The compound's structural complexity makes it an interesting subject for analytical method development, particularly in HPLC-MS characterization techniques.

Looking toward future applications, CAS No. 2171723-99-0 shows potential in peptide materials science, an emerging field combining molecular self-assembly with biomaterials engineering. The furan moiety's ability to participate in Diels-Alder reactions opens possibilities for creating crosslinked peptide hydrogels – a topic gaining traction in tissue engineering research. Additionally, the compound's structural motifs appear in several fragment-based drug design (FBDD) libraries, addressing pharmaceutical scientists' interest in "privileged scaffolds" for medicinal chemistry.

In conclusion, 2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-ylformamido}-3,3-dimethylbutanoic acid represents a sophisticated peptide building block that intersects with multiple cutting-edge research areas. Its value extends beyond traditional peptide chemistry into chemical biology and material science applications. As the scientific community continues exploring structure-diversification strategies for biologically active compounds, this Fmoc-protected derivative will likely maintain its relevance in both academic and industrial settings.

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